molecular formula C11H15NOS B7509819 N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B7509819
M. Wt: 209.31 g/mol
InChI Key: SPAPFGKKSAEHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as DMTBT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTBT is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring consisting of four carbon atoms and one sulfur atom. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide as a fluorescent probe for ROS detection involves the oxidation of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide by ROS. This oxidation results in the formation of a highly fluorescent product, which can be detected using fluorescence spectroscopy. The fluorescence intensity of the product is directly proportional to the concentration of ROS, making it a highly sensitive and selective probe for ROS detection.
Biochemical and Physiological Effects
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been found to exhibit promising biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS detection, N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been found to exhibit antioxidant properties. This compound has been shown to scavenge various free radicals, including superoxide anion radicals and hydroxyl radicals, which are highly reactive molecules that can cause oxidative damage to cells and tissues. N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has also been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a highly sensitive and selective fluorescent probe for ROS detection, making it a valuable tool for ROS-related research. It is also relatively easy to synthesize using the Pd-catalyzed direct C-H arylation method, making it suitable for large-scale synthesis. However, N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. Its stability and solubility in various solvents need to be further investigated to optimize its use in lab experiments.

Future Directions

There are several future directions for N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide research. One potential direction is the development of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide-based therapeutics for ROS-related diseases. N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide's antioxidant and anti-inflammatory properties make it a potential candidate for the development of therapies for diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Another potential direction is the optimization of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide's properties for lab experiments. Further investigation into its stability, solubility, and toxicity in various solvents can help optimize its use in lab experiments. Additionally, the development of new synthesis methods for N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can help improve its scalability and reduce its cost, making it more accessible for scientific research.
Conclusion
In conclusion, N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a promising compound with potential applications in scientific research. Its use as a fluorescent probe for ROS detection and its antioxidant and anti-inflammatory properties make it a valuable tool for understanding the role of ROS in physiological and pathological processes. Further research is needed to optimize its properties for lab experiments and develop new applications for N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in therapeutics.

Synthesis Methods

N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be synthesized using various methods. One of the most common methods is the Pd-catalyzed direct C-H arylation of 2-amidothiophenes with aryl bromides. This method involves the use of palladium as a catalyst, which facilitates the coupling of the aryl bromide with the 2-amidothiophene. The resulting product is then subjected to N,N-dimethylation using dimethyl sulfate and a base. This method has been found to be efficient and scalable, making it suitable for large-scale synthesis of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.

Scientific Research Applications

N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been found to exhibit promising applications in scientific research. One of the most notable applications is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection of ROS is essential for understanding their role in these processes and developing therapies for ROS-related diseases. N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been found to be a highly sensitive and selective fluorescent probe for the detection of ROS, making it a valuable tool for ROS-related research.

properties

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-12(2)11(13)10-7-8-5-3-4-6-9(8)14-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAPFGKKSAEHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.